8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
“8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazo[1,2-g]purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” typically involves the following steps:
Formation of the imidazo[1,2-g]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the but-2-en-1-yloxy group: This step involves the reaction of the imidazo[1,2-g]purine core with but-2-en-1-ol in the presence of a suitable catalyst.
Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-g]purine core or the but-2-en-1-yloxy group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator, given the structural features of the imidazo[1,2-g]purine core.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities, due to its ability to interact with biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of “8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” would depend on its specific biological target. Generally, compounds of this class may exert their effects by:
Binding to enzymes: Inhibiting enzyme activity by occupying the active site or allosteric sites.
Interacting with receptors: Modulating receptor activity by acting as agonists or antagonists.
Affecting signaling pathways: Influencing cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
- 8-phenyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 8-(2-methoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
The unique feature of “8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is the presence of the but-2-en-1-yloxy group, which may impart distinct chemical and biological properties compared to similar compounds. This group could influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-5-6-11-28-15-10-8-7-9-14(15)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h5-10,12H,11H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFWJWFCGVBPOC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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